5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide
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Overview
Description
5-((3-methoxybenzyl)oxy)-4-oxo-N-(4-sulfamoylphenyl)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C20H18N2O7S and its molecular weight is 430.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Compounds with similar structural features, particularly those containing methoxybenzyl, sulfamoylphenyl, and pyran carboxamide moieties, have been synthesized and characterized, aiming at exploring their chemical properties and potential as scaffolds for further chemical modifications. For instance, the synthesis of new pyrazole and pyrazolopyrimidine derivatives has been reported, emphasizing the importance of such structural features in synthetic chemistry for generating novel compounds with potential biological activities (Hassan, Hafez, & Osman, 2014) (Hassan, Hafez, Osman, & Ali, 2015).
Biological Activity and Potential Therapeutic Uses
Several studies have focused on evaluating the biological activities of compounds with similar structures, particularly their cytotoxic, antimicrobial, and potential therapeutic applications. For example, derivatives of similar compounds have been assessed for their cytotoxic activity against various cancer cell lines, suggesting the potential utility of such compounds in anticancer research (Hassan, Hafez, Osman, & Ali, 2015). Additionally, the antimicrobial activities of novel pyrazole derivatives highlight the potential of these compounds in addressing microbial resistance (Raju et al., 2010).
Mechanistic Insights and Molecular Interactions
Research has also delved into the mechanistic aspects and molecular interactions of compounds with similar structures, aiming to understand their mode of action and optimize their biological activities. For example, the protective effects of oxyresveratrol imine derivatives against oxidative stress in neuronal cells suggest the antioxidant and neuroprotective potential of such compounds (Hur et al., 2013).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s known that similar compounds have been used in the suzuki–miyaura coupling , where oxidative addition occurs with formally electrophilic organic groups, and transmetalation occurs with formally nucleophilic organic groups .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in the Suzuki–Miyaura coupling . This process involves the conversion of the boron moiety into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s known that similar compounds have been used in the suzuki–miyaura coupling , which suggests that they are relatively stable, readily prepared, and generally environmentally benign .
Result of Action
It’s known that similar compounds have been used in the suzuki–miyaura coupling , which results in the formation of carbon–carbon bonds .
Action Environment
The compound’s action, efficacy, and stability are likely influenced by environmental factors such as air and moisture .
Properties
IUPAC Name |
5-[(3-methoxyphenyl)methoxy]-4-oxo-N-(4-sulfamoylphenyl)pyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O7S/c1-27-15-4-2-3-13(9-15)11-28-19-12-29-18(10-17(19)23)20(24)22-14-5-7-16(8-6-14)30(21,25)26/h2-10,12H,11H2,1H3,(H,22,24)(H2,21,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQXUQSDXHJBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=COC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.